N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, often referred to as MMV665908 , is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C26H35N3O
- Molecular Weight: 423.58 g/mol
- CAS Number: 110931-73-2
- Structure: The compound features a benzo[d][1,3]dioxole moiety linked to a piperazine ring and an acetamide functional group.
Biological Activity Overview
This compound exhibits various biological activities that have been explored in several studies.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure showed good to moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound A | E. coli | 15 | |
Compound B | S. aureus | 20 | |
MMV665908 | TBD | TBD | TBD |
Anti-Cancer Properties
The compound's structural features suggest potential anti-cancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies on piperazine derivatives indicated that they can induce apoptosis in cancer cells by modulating various signaling pathways .
Case Study: Piperazine Derivatives in Cancer Therapy
A study evaluated a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. The results showed that specific modifications on the piperazine ring enhanced the compounds' efficacy against breast and lung cancer cells .
The proposed mechanism of action for this compound involves interaction with neurotransmitter receptors and modulation of intracellular signaling pathways. The presence of the piperazine moiety is known to influence serotonin and dopamine receptor activity, which could explain its potential neuroactive effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperazine ring or the benzo[d][1,3]dioxole moiety may enhance potency or selectivity against specific targets.
Table 2: Structure-Activity Relationship Insights
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16(26)23-14-20(17-3-8-21-22(13-17)29-15-28-21)25-11-9-24(10-12-25)18-4-6-19(27-2)7-5-18/h3-8,13,20H,9-12,14-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAGJUDCEUWGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.